sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate

S‑alkylation thiolate nucleophilicity medicinal chemistry intermediates

Researchers performing S-alkylation on indole-triazole scaffolds face inconsistent yields from thione-thiol tautomerism. This pre-formed sodium thiolate eliminates base-deprotonation, ensuring regiochemical fidelity and batch consistency. • Enables base-free S-alkylation with alkyl halides or Michael acceptors • Avoids tautomeric ambiguity of free thiol (CAS 94830-21-4) • Scaffold for tubulin inhibitors (IC₅₀ ~3 µM) and antifungals (MIC 2 µg·mL⁻¹) • LogP ≈2.74; suited for solution-phase NLO material deposition

Molecular Formula C16H11N4NaS
Molecular Weight 314.34
CAS No. 1007016-46-7
Cat. No. B2736337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate
CAS1007016-46-7
Molecular FormulaC16H11N4NaS
Molecular Weight314.34
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2[S-])C3=CNC4=CC=CC=C43.[Na+]
InChIInChI=1S/C16H12N4S.Na/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14;/h1-10,17H,(H,19,21);/q;+1/p-1
InChIKeyVDWHDSIWBPIONQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium Indole-Triazole Thiolate: Medicinal Chemistry Scaffold


Sodium 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiolate (CAS 1007016‑46‑7, molecular formula C₁₆H₁₁N₄NaS, molecular weight 314.34 g·mol⁻¹) [1] is the sodium salt of a 1,2,4‑triazole‑3‑thiol bearing a directly attached indole at the C5 position and a phenyl substituent at N4. The compound belongs to the indole–1,2,4‑triazole hybrid class, a privileged scaffold in medicinal chemistry owing to the confluence of the indole pharmacophore and the metal‑chelating, hydrogen‑bonding triazole ring [2]. The thiolate anion form provides a pre‑activated nucleophile for S‑alkylation and metal‑coordination chemistry, distinguishing it from the neutral thiol tautomer . The core structure has been exploited to generate tubulin polymerization inhibitors (IC₅₀ values in the low micromolar range), antifungal agents (MIC values as low as 2 µg·mL⁻¹), and nonlinear optical materials (NLRI = 5.98 × 10⁻¹¹ m²·W⁻¹) [3][4][5].

Free Thiol and 4-Amino Analogs Cannot Replace Sodium Thiolate


Interchanging the sodium thiolate salt (CAS 1007016‑46‑7) with the free thiol (CAS 94830‑21‑4) or the 4‑amino congener (CAS 893642‑96‑1) introduces material differences in reactivity, solubility, and biological target engagement that directly impact experimental reproducibility and synthetic efficiency. The sodium thiolate is a pre‑formed nucleophile that eliminates the base‑deprotonation step required for S‑alkylation, reducing side reactions and improving kinetic consistency . In contrast, the free thiol exists as a mixture of thione‑thiol tautomers (confirmed by ¹H NMR in DMSO‑d₆) that can lead to ambiguous regiochemical outcomes [1]. The 4‑phenyl substituent confers a measured LogP of ≈2.74 versus approximately 1.5–2.0 for 4‑amino analogs, altering membrane permeability and pharmacokinetic profiles in cell‑based assays [2]. The direct C3‑indole–triazole bond creates a rigid, fully conjugated π‑system absent in methylene‑ or propyl‑linked analogs, which is a structural prerequisite for the nonlinear optical response (NLRI = 5.98 × 10⁻¹¹ m²·W⁻¹) and for tubulin colchicine‑site binding observed across the indole‑triazole hybrid class [3][4].

Quantitative Evidence: Sodium Thiolate vs Closest Analogs


Solubility and Nucleophilicity: Sodium Thiolate vs Free Thiol

The sodium thiolate form (CAS 1007016‑46‑7) is the pre‑deprotonated nucleophile, eliminating the need for an exogenous base in S‑alkylation reactions. This avoids the tautomeric ambiguity of the free thiol (CAS 94830‑21‑4), which in DMSO‑d₆ exhibits two NH signals at δ 13.92 (thione‑NH) and δ 11.49 (indole‑NH), indicating a mixture of thione‑thiol tautomers that can produce competing N‑alkylation by‑products [1]. The sodium salt has a predicted LogD (pH 7.4) of 2.06, reflecting adequate aqueous solubility for in‑buffer biological assays, whereas the neutral free thiol has a higher predicted LogP of 2.74 and substantially lower aqueous solubility, limiting its utility in physiological‑buffer‑based screening without co‑solvent [2]. Commercially, the sodium salt is supplied at NLT 98% purity with batch‑specific COA, HPLC, NMR, and LC‑MS documentation, enabling direct use without further purification .

S‑alkylation thiolate nucleophilicity medicinal chemistry intermediates regioselective synthesis

Lipophilicity and Target Engagement: 4-Phenyl vs 4-Amino Triazole

The N4‑phenyl substituent in the target compound confers a predicted LogP of 2.74, which is approximately 0.7–1.2 log units higher than typical 4‑amino‑1,2,4‑triazole‑3‑thiol analogs (LogP ≈ 1.5–2.0) [1]. This lipophilicity difference is consequential for membrane permeability and target engagement: in the indole‑triazole hybrid class, 4‑amino derivatives such as 4‑amino‑5‑(1H‑indol‑3‑yl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 893642‑96‑1) serve as key intermediates for fused triazolothiadiazole synthesis but exhibit distinct hydrogen‑bond donor capacity (NH₂) that alters pharmacokinetics and off‑target profiles [2]. In a parallel aromatase inhibition study, a 1,2,4‑triazole‑indole hybrid with a thiol group at the triazole C3 position achieved an aromatase IC₅₀ of 0.026 µM, comparable to letrozole [3]. The N4‑phenyl group is also present in tubulin polymerization inhibitor scaffolds where SAR studies indicate that N4‑aryl substitution is critical for colchicine‑site occupancy, with lead compounds achieving tubulin polymerization IC₅₀ values of 3.03–8.3 µM [4][5].

lipophilicity 4‑amino‑1,2,4‑triazole CYP51 aromatase tubulin polymerization

π-Conjugation and NLO Performance: Direct vs Linked Indole-Triazole

The target compound features a direct C–C bond between the indole C3 and triazole C5 positions, creating an extended, rigid π‑conjugated system. This structural feature is shared with indol‑3‑DMT (the neutral thiol analog), for which the nonlinear refractive index (NLRI) was experimentally determined as 5.98 × 10⁻¹¹ m²·W⁻¹ via diffraction pattern and Z‑scan techniques under cw visible laser illumination [1]. In contrast, the 5‑(3‑(indol‑3‑yl)propyl)‑4‑phenyl‑1,2,4‑triazole‑3‑thiol analog synthesized by Hotsulia (2019), which contains a three‑carbon propyl spacer, disrupts this conjugation and is not expected to exhibit comparable NLO response [2]. The indol‑3‑DMT compound also demonstrated all‑optical switching (AOS) functionality under static and dynamic regimes, a property relevant to photonic device applications [1]. The NLRI value of 5.98 × 10⁻¹¹ m²·W⁻¹ places this scaffold in a competitive range among organic NLO chromophores and is approximately 10²–10³ times higher than that of fused silica (n₂ ≈ 2.5 × 10⁻²⁰ m²·W⁻¹) [1].

nonlinear optics π‑conjugation diffraction patterns Z‑scan all‑optical switching

Antifungal Potency Against Candida: Indole-Triazole Scaffold MIC Baseline

Indole‑1,2,4‑triazole‑3‑thiol conjugates bearing an N‑phenyl substituent on the triazole ring (structurally analogous to the target compound) displayed potent in vitro antifungal activity, with MIC values as low as 2 µg·mL⁻¹ against Candida tropicalis for most tested compounds and an MIC of 2 µg·mL⁻¹ against Candida albicans for the most potent congener (compound 6f) [1]. These values are comparable to or exceed those of fluconazole against susceptible strains (typical fluconazole MIC₉₀ ≈ 0.25–2 µg·mL⁻¹ for C. albicans) [2]. The N‑phenyl substituent was associated with inhibition zone diameters around 27 mm against C. albicans, indicating robust antifungal activity [1]. By contrast, indole derivatives lacking the triazole‑3‑thiol moiety (e.g., indole‑3‑carbohydrazide) are primarily used as synthetic intermediates and do not exhibit this level of direct antifungal activity without further elaboration . Antibacterial activity of the same series was moderate, with MIC values around 250 µg·mL⁻¹ against Gram‑negative strains, demonstrating a useful selectivity window for antifungal over antibacterial applications [1].

antifungal Candida albicans Candida tropicalis MIC azole resistance

Application Scenarios for Sodium Indole-Triazole Thiolate


S-Alkylation for Antifungal and Anticancer Library Synthesis

The pre‑formed sodium thiolate enables direct, base‑free S‑alkylation with alkyl halides or Michael acceptors, generating focused libraries of indole‑1,2,4‑triazole conjugates for antifungal and anticancer screening. The Al‑Wabli (2021) study demonstrated that N‑phenyl‑substituted indole‑triazole conjugates achieve MIC values of 2 µg·mL⁻¹ against Candida species, and tubulin polymerization inhibitors derived from analogous scaffolds exhibit IC₅₀ values as low as 3.03 µM [1][2]. Researchers procuring the sodium salt eliminate the variability introduced by in‑situ deprotonation of the free thiol, improving batch‑to‑batch consistency in SAR campaigns .

Thin-Film Fabrication for Nonlinear Optical Materials

The indol‑3‑DMT compound, which shares the identical indole–triazole core, exhibits a nonlinear refractive index (NLRI) of 5.98 × 10⁻¹¹ m²·W⁻¹ and all‑optical switching capability [3]. The sodium salt form, with its improved solubility (LogD pH 7.4 = 2.06), is better suited for solution‑phase deposition, spin‑coating, or doping into polymer matrices than the poorly soluble neutral thiol [4]. This makes the sodium thiolate the preferred procurement form for photonics laboratories exploring organic NLO chromophores.

Key Intermediate for Fused Triazolothiadiazole Heterocycles

The 1,2,4‑triazole‑3‑thiol motif is the established entry point for constructing triazolo[3,4‑b][1,3,4]thiadiazoles and triazolothiadiazines, which appear in aromatase inhibitors (IC₅₀ = 0.026 µM, compound 5) and ERK inhibitors [5][6]. The sodium salt's enhanced nucleophilicity facilitates the cyclocondensation step with dihaloalkanes or α‑haloketones under milder conditions than the neutral thiol, reducing reaction times and improving yields for process chemists scaling these transformations .

Thiolate as Soft Ligand for Transition Metal Complexes

The thiolate sulfur is a soft donor ligand capable of coordinating to Au(I), Ag(I), Cu(I), and other late transition metals. The sodium salt provides a well‑defined stoichiometric source of the thiolate anion for the synthesis of metal complexes with potential antimicrobial, anticancer, or catalytic applications. The triazole ring nitrogens offer additional coordination sites, creating opportunities for multidentate ligand design [4].

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